molecular formula C12H12N2O2 B1357993 Ethyl 8-aminoquinoline-3-carboxylate CAS No. 190138-00-2

Ethyl 8-aminoquinoline-3-carboxylate

Cat. No. B1357993
M. Wt: 216.24 g/mol
InChI Key: FLYPPJMEMJHTTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 8-aminoquinoline-3-carboxylate involves the use of ammonium formate and palladium. The mixture is stirred at ambient temperature for 1 hour, filtered through a pad of celite and the pad washed with dichloromethane. The combined filtrate and washings are evaporated to dryness .


Molecular Structure Analysis

The molecular formula of Ethyl 8-aminoquinoline-3-carboxylate is C12H12N2O2 . The InChI Key is FLYPPJMEMJHTTQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs. It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization in recent years .


Physical And Chemical Properties Analysis

Ethyl 8-aminoquinoline-3-carboxylate has a molecular weight of 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 216.089877630 g/mol and the monoisotopic mass is 216.089877630 g/mol .

Scientific Research Applications

1. Innovative Synthesis Techniques Ethyl 8-aminoquinoline-3-carboxylate derivatives serve as pivotal intermediates in the synthesis of diversely substituted 3-aminoquinolines. A notable method includes the addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, followed by silylating or acylating agent action. This process efficiently leads to 3-aminoquinoline carboxylic acid derivatives, which upon hydrolysis and decarboxylation, yield 3-aminoquinolines (Bujok et al., 2010).

2. Chelation-Assisted C–H Functionalization The molecule plays a significant role in chelation-assisted C–H alkylation, as seen in copper-catalyzed reactions involving 8-aminoquinolines. The procedure allows for regioselective preparation of C2-adamantyl 8-aminoquinoline scaffolds through decarboxylative alkylation, highlighting its versatility in chemical syntheses (Xiao-Feng Xia et al., 2015).

3. Synthesis of Complex Molecules Ethyl 8-aminoquinoline-3-carboxylate is also essential in the facile one-pot synthesis of complex molecules like benzo[b]naphthyridine-3-carbonitriles. These compounds are synthesized from ortho-aminobenzaldehydes, with ethyl 8-aminoquinoline-3-carboxylate being a key intermediate in the process (Wang et al., 2004).

4. Potential Antibacterial Applications The potential antibacterial properties of ethyl 8-aminoquinoline-3-carboxylate derivatives have been explored, with certain ethyl-2-chloroquinoline-3-carboxylates synthesized from o-aminobenzophenones demonstrating moderate in vitro activity against bacteria like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

5. Potential Anticancer Applications Research has also delved into the potential anticancer properties of certain derivatives of ethyl 8-aminoquinoline-3-carboxylate. New derivatives were synthesized and tested for their anticancer effect against the breast cancer MCF-7 cell line, demonstrating significant activity and hinting at the molecule's potential in medical applications (Gaber et al., 2021).

Safety And Hazards

The safety data sheet for Ethyl 8-aminoquinoline-3-carboxylate indicates that it may pose certain hazards. Specific hazards arising from the chemical include carbon oxides and nitrogen oxides .

Future Directions

Given the promising properties of Ethyl 8-aminoquinoline-3-carboxylate, it is expected to find increasing applications in various fields of research and industry. Further studies are needed to fully understand its mechanism of action and to explore its potential uses .

properties

IUPAC Name

ethyl 8-aminoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYPPJMEMJHTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611620
Record name Ethyl 8-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-aminoquinoline-3-carboxylate

CAS RN

190138-00-2
Record name Ethyl 8-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8-amino-4-chloro-3-ethoxycarbonylquinoline (45 mg), triethylamine (0.026 ml) and 10%o palladium on carbon (15 mg) in dioxane was stirred for 7 hours at ambient temperature under 3 atmospheric pressure of hydrogen. Insoluble material was filtered off and the filtrate was concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate-dichloromethane) to give 8-amino-3-ethoxycarbonylquinoline (24.5 mg).
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45 mg
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0.026 mL
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15 mg
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Synthesis routes and methods II

Procedure details

Ammonium formate was added to a vigorously stirred mixture of 4-chloro-3-ethoxycarbonyl-8-nitro-quinoline (5.6 g), ethanol (1000 ml) and 10% palladium on carbon catalyst (2 g). The mixture was stirred at ambient temperature for 1 hour, filtered through a pad of celite and the pad washed with dichloromethane. The combined filtrate and washings were evaporated to dryness. The residue so obtained was purified by flash chromatography on silica using chloroform as eluant to give 3-ethoxycarbonyl-8-amino-quinoline in 58% yield, mp 94-96° C.
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5.6 g
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2 g
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1000 mL
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